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Methallylnickel chloride dimer

Cat. No.: B576906
CAS No.: 12145-60-7
M. Wt: 298.487
InChI Key: OAFZHGSCUNHUFV-UHFFFAOYSA-L
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Description

Significance of Organonickel Complexes in Synthetic Transformations

Organonickel chemistry, a field focusing on compounds with nickel-carbon bonds, is fundamental to modern chemical synthesis. wikipedia.org These complexes are pivotal as catalysts in numerous industrial processes, including carbonylations, hydrocyanation, and the oligomerization of alkenes, such as in the Shell Higher Olefin Process. wikipedia.org The significance of organonickel catalysts stems from several key advantages. Nickel is an earth-abundant metal, making it a more cost-effective and sustainable alternative to precious metals like palladium, which is approximately three orders of magnitude more expensive. princeton.edu

The versatility of nickel is another critical factor, as it can access a wide range of oxidation states (commonly Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)), enabling a diverse array of chemical transformations. princeton.eduwikipedia.org This electronic flexibility allows nickel complexes to participate in various elementary steps crucial for catalysis, such as oxidative addition, reductive elimination, and transmetalation. recercat.cat Consequently, organonickel complexes are prominent catalysts for forging new chemical bonds, including carbon-carbon and carbon-heteroatom bonds, and are instrumental in reactions like cross-electrophile couplings and C-H activation. wikipedia.orgrecercat.cat The development of well-defined organonickel precatalysts continues to expand the scope and applicability of these powerful synthetic tools. princeton.edu

Role of Allyl Nickel Species as Precursors and Active Catalysts

Within the broader field of organonickel chemistry, allyl nickel species represent a particularly important class of intermediates and catalysts. recercat.catnih.gov These complexes, which feature an allyl group bonded to a nickel center, are central to a multitude of synthetic transformations. recercat.cat A common pathway to generate these species is through the oxidative addition of an allyl electrophile, such as an allyl chloride, to a zerovalent nickel source, forming a π-allyl-Ni(II) intermediate. recercat.catnih.gov

Once formed, these π-allyl nickel species are highly reactive and can participate in several subsequent steps within a catalytic cycle. nih.gov For instance, they can undergo migratory insertion with alkenes or alkynes, leading to the formation of a new alkyl-nickel species. nih.govrsc.org This step is often followed by transmetalation with an organometallic reagent or reductive elimination to forge a new carbon-carbon bond and regenerate the active nickel catalyst. recercat.catnih.gov Beyond their role as transient intermediates, specific (allyl)Ni(II) complexes have been developed as well-defined, single-site catalysts, which are particularly useful in stereoselective polymerization reactions, such as that of butadiene. core.ac.uk The ability of the allyl ligand to stabilize the nickel center while remaining reactive makes these species indispensable in modern catalysis. nih.gov

Overview of Research Trajectories Involving Methallylnickel Chloride Dimer

This compound, [Ni(η³-CH₂C(CH₃)CH₂)Cl]₂, is a well-established organonickel compound frequently used as a catalyst precursor in organic synthesis. guidechem.comlookchem.comcymitquimica.com It is an orange-brown crystalline solid that features two methallyl groups and two chloride ions bridging two nickel centers. lookchem.comcymitquimica.comfishersci.com While effective, it is known to be air and moisture sensitive, which can necessitate handling under inert atmosphere conditions. princeton.edulookchem.com

Research involving this compound has explored its utility in a variety of catalytic reactions. It is a known precursor for generating active catalysts for cross-coupling reactions and polymerization. guidechem.comlookchem.com For example, stoichiometric studies have confirmed that a methallyl nickel(II) chloride species, derived from the dimer, is a competent intermediate in nickel-catalyzed conjunctive cross-coupling reactions, validating its role in proposed catalytic cycles. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key properties of the title compound.

PropertyValueReferences
CAS Number 12145-60-7 guidechem.comlookchem.comcymitquimica.com
Molecular Formula C₈H₁₄Cl₂Ni₂ guidechem.comlookchem.comcymitquimica.com
Molecular Weight 298.49 g/mol guidechem.comlookchem.comfishersci.com
Appearance Orange to brown crystalline solid fishersci.comamericanelements.com
Structure Dimeric, with chloride bridges cymitquimica.com
Sensitivity Air and moisture sensitive princeton.edulookchem.com

Table 2: Comparison of Common Nickel(II) Precatalysts

This table provides a comparative overview of this compound against other common Ni(II) precatalysts.

PrecatalystAir StabilityModularity (Ligand Compatibility)Cost/AvailabilityReferences
This compound Low (Air/moisture sensitive)HighExpensive princeton.edu
NiX₂ salts (e.g., NiCl₂) HighModerate (Can form inactive species)Inexpensive princeton.edu
NiX₂(glyme) adducts ModerateModerate (Can form inactive species)Inexpensive princeton.edu
[(TMEDA)Ni(o-tolyl)Cl] HighHighLow Cost princeton.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2Ni2-2 B576906 Methallylnickel chloride dimer CAS No. 12145-60-7

Properties

IUPAC Name

chloronickel;2-methanidylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFZHGSCUNHUFV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2Ni2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601047762
Record name Methallylnickel chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601047762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12145-60-7
Record name Methallylnickel chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601047762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Precursor Chemistry of Methallylnickel Complexes

Established Synthetic Pathways to Methallylnickel Chloride Dimer

The most common and established method for the preparation of this compound involves the reaction of a zerovalent nickel source with an allylic halide in a non-polar solvent. uwindsor.ca The two primary nickel(0) reagents employed for this synthesis are nickel tetracarbonyl (Ni(CO)₄) and bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂). uwindsor.ca While Ni(CO)₄ is commercially available, the high cost of Ni(COD)₂ often makes its in-situ synthesis a more practical approach. uwindsor.ca The reaction proceeds via oxidative addition of the methallyl chloride to the nickel(0) center, followed by dimerization to form the stable chloride-bridged dimer. This orange-brown crystalline solid is moderately air-sensitive in its solid state but highly air-sensitive in solution. uwindsor.calookchem.com

Synthesis of Monomeric and Ligated Methallyl Nickel Complexes from the Dimer

The dimeric structure of methallylnickel chloride can be easily cleaved in the presence of coordinating solvents or ligands, leading to the formation of monomeric and highly reactive species. uwindsor.ca This reactivity is the cornerstone of its application as a precatalyst, allowing for the introduction of a wide variety of ligands to tune the electronic and steric properties of the nickel center.

The reaction of this compound with phosphine (B1218219) ligands is a fundamental strategy for generating well-defined nickel catalysts. The addition of phosphines leads to the cleavage of the chloride bridges and the formation of monomeric (phosphine)methallylnickel chloride complexes. The nature of the phosphine ligand, from bulky monodentate to chelating bidentate phosphines, significantly influences the structure and reactivity of the resulting complex. nih.govnih.gov For instance, the reaction with trimethylphosphine (B1194731) can lead to the formation of complexes that show preferential reactivity towards certain substrates. nih.gov The stoichiometry of the phosphine to nickel is a critical parameter, with different ratios leading to the formation of distinct species. nih.gov

Ligand TypeResulting Complex TypeReference
Monodentate PhosphinesMonomeric (PR₃)Ni(methallyl)Cl nih.gov
Bidentate PhosphinesMonomeric (P-P)Ni(methallyl)Cl princeton.edu

A diverse range of nitrogen-based ligands can be employed to synthesize monomeric methallyl nickel complexes from the dimer. These ligands offer a high degree of tunability, allowing for the synthesis of complexes with specific electronic and steric properties.

β-Diketiminates: The reaction of deprotonated β-diketiminate ligands with this compound yields neutral, monomeric [LNi(η³-methallyl)] complexes. figshare.comresearchgate.net These complexes have been investigated for their catalytic activity in olefin polymerization. figshare.comresearchgate.net

Bipyridyls and Phenanthrolines: Bipyridyl and phenanthroline ligands readily react with the dimer to form cationic or neutral complexes, depending on the reaction conditions and the presence of halide abstracting agents. princeton.edubas.bg These ligands are known to stabilize various oxidation states of nickel. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with nickel. The reaction of NHCs with this compound leads to the formation of (NHC)Ni(methallyl)Cl complexes. princeton.edu These complexes are often highly stable and effective in a variety of cross-coupling reactions.

Cationic methallyl nickel complexes are important intermediates in many catalytic processes, particularly in olefin polymerization and dimerization. mdpi.comresearchgate.net These species are typically generated from the this compound by halide abstraction using a silver salt of a non-coordinating anion, such as AgSbF₆ or NaB(ArF)₄, in the presence of a stabilizing ligand. acs.orgcore.ac.uk The resulting cationic complexes, often of the type [LNi(η³-methallyl)]⁺, exhibit high catalytic activity. acs.orgresearchgate.net For example, cationic methallyl nickel complexes bearing imidoyl-indazole ligands have been shown to be active in ethylene (B1197577) dimerization. mdpi.com

The synthesis of neutral and mixed-ligand methallyl nickel complexes offers further opportunities to fine-tune the catalyst's properties.

Neutral Complexes: Neutral complexes can be synthesized by reacting the dimer with the salt of an anionic ligand, such as a carboxylate or a deprotonated β-diketiminate. researchgate.netacs.org For example, the reaction with 2-(diphenylamino)benzoic acid yields a dinuclear complex. acs.org

Mixed-Ligand Complexes: Mixed-ligand complexes, containing the methallyl group and two different ancillary ligands, can be prepared through sequential ligand addition or by reacting the dimer with a pre-functionalized ligand. bas.bgorientjchem.org For instance, a methallyl nickel triflate complex bearing an electron-deficient DPPF-derived ligand has been synthesized and characterized. nih.gov These complexes are of interest for their potential to combine the properties of different ligand classes in a single catalytic system. bas.bgorientjchem.org

Formation of Cationic Methallyl Nickel Species

Derivatization Strategies for Tailored Methallyl Nickel Precatalysts

The versatility of this compound allows for a wide range of derivatization strategies to create tailored precatalysts for specific applications. By carefully selecting the ancillary ligands, it is possible to control the steric and electronic environment around the nickel center, thereby influencing the catalyst's activity, selectivity, and stability.

One common strategy involves the introduction of sterically bulky substituents on the ligands to prevent catalyst deactivation pathways such as β-hydride elimination. mdpi.com Another approach is the use of hemilabile ligands, which can reversibly coordinate to the metal center, opening up coordination sites for substrate binding. acs.org The synthesis of well-defined precatalysts, such as the air-stable [(TMEDA)Ni(o-tolyl)Cl], offers a modular approach where the labile TMEDA ligand can be readily displaced by a variety of other ligands. princeton.edu Furthermore, the synthesis of cationic complexes with weakly coordinating anions can lead to highly active catalysts for olefin polymerization. mdpi.comresearchgate.net The rational design of ligands, for example, by introducing electron-withdrawing groups, can also be used to modulate the reactivity of the resulting nickel complex. nih.gov

Stability Considerations in Methallyl Nickel Precatalyst Design

The stability of nickel precatalysts derived from this compound is a critical factor in their synthesis, storage, and catalytic efficacy. This compound itself is recognized as an air and moisture-sensitive compound that typically requires cold storage. sinocompound.com Its dimeric structure, featuring two nickel centers bridged by chloride ions, imparts a degree of stability, yet its sensitivity necessitates careful handling and strategic design when using it as a precursor for more advanced catalysts. cymitquimica.com The development of robust and stable precatalysts is essential for practical applications, aiming to create species that are easier to handle, potentially air-stable, and exhibit predictable reactivity. princeton.edu

Ligand Electronic Effects: The electronic nature of ligands is a key determinant of precatalyst stability. The use of electron-deficient ligands has been shown to be an effective strategy for creating stable Ni(II) precatalysts. For instance, combining this compound with highly electron-withdrawing bidentate phosphine ligands, such as those bearing multiple trifluoromethyl groups, can lead to the formation of significantly more stable complexes. nih.govamazonaws.com These electron-deficient auxiliary ligands enhance the stability of the nickel center, which can decrease the energy barrier for key catalytic steps like reductive elimination while stabilizing the complex against unwanted decomposition. nih.gov

A study demonstrated this principle by synthesizing a methallyl nickel complex with a heavily fluorinated DPPF-type ligand (L3). The resulting complex could be converted into an air-stable Ni(II) triflate precatalyst (P1), which showed high efficiency in C-N cross-coupling reactions. nih.gov The effectiveness of different electron-withdrawing ligands in one such reaction is detailed below.

Table 1: Effect of Ligand Electron-Deficiency on Ni-Catalyzed C-N Coupling Yield Data sourced from a study on rational precatalyst design. nih.gov

LigandpKa (THF)ΔGDeprot. (kcal/mol)ΔG‡RE (kcal/mol)Yield (%)
L115.36.417.2<1
L213.54.116.632
L311.81.816.094

Ligand Steric Effects and Complex Geometry: Steric hindrance provided by bulky ligands is another crucial factor for enhancing precatalyst stability. Large, sterically demanding ligands can effectively shield the nickel center from interactions with air, moisture, or other reactive species that could lead to decomposition. princeton.edu This steric protection can prevent associative substitution pathways, thereby conferring greater air and thermal stability to the complex. princeton.edu

The geometry of the final complex, which is dictated by the ligand, also plays a significant role in its thermal stability. A comparative study of α-diimine nickel complexes revealed that a bis-ligated complex (Ni A) with a distorted octahedral geometry was more thermally stable than its mono-ligated, dimeric counterpart (Ni B). nih.gov The thermal properties, determined by Differential Scanning Calorimetry (DSC), highlight these stability differences.

Table 2: Thermal Properties of Mono-ligated vs. Bis-ligated α-Diimine Nickel(II) Complexes Data illustrates the impact of complex geometry on thermal stability. nih.gov

ComplexLigand StoichiometryGeometryMelting Peak (°C)Cold Crystallization Peak (°C)
Ni ABis-ligatedDistorted Octahedral177.4161.2
Ni BMono-ligated (Dimer)Distorted OctahedralNo prominent peakNo prominent peak

Solvent and Temperature Effects: The reaction environment, particularly the choice of solvent and the operating temperature, has a profound influence on the stability and reactivity of methallyl nickel precatalysts. Solvents can affect reaction rates and even alter mechanistic pathways. rsc.org Density Functional Theory (DFT) calculations have shown that solvents with a high dielectric constant can provide electrostatic stabilization, favoring certain reaction pathways over others. rsc.org For example, a coordinating solvent like pyridine (B92270) can weaken the Ni-Cl bond, promoting desired metathesis reactions over redox-driven decomposition that might otherwise occur in solvent-free conditions. rsc.org

Temperature is also a critical parameter. While some nickel precatalysts are designed for high thermal stability to be active at elevated temperatures, others may decompose. princeton.eduresearchgate.net The thermal operating window of a precatalyst is often defined by the stability of the ligand-metal bond. For example, some adducts used in atomic layer deposition have a limited thermal stability, such as NiCl2(PEt3)2, which is restricted to use below 130 °C. helsinki.fi Conversely, some catalytic transformations require a minimum temperature (e.g., 60 °C) to activate the precatalyst. princeton.edu The interplay between ligand design, solvent choice, and temperature is therefore essential in designing a stable and effective precatalyst system based on this compound.

Iii. Catalytic Applications in Carbon Carbon Bond Formation

Olefin Oligomerization and Dimerization

The dimerization and oligomerization of alkenes are industrially significant processes for producing linear alpha-olefins (LAOs), which are valuable intermediates for a range of chemicals. mdpi.commdpi.com Nickel-based catalysts, including those derived from methallylnickel chloride dimer, have proven to be particularly effective in these transformations. mdpi.com

The selective dimerization of ethylene (B1197577) to 1-butene (B85601) is a major industrial process, as 1-butene is a widely used comonomer in the production of polyethylene. mdpi.comnih.gov Catalyst systems derived from this compound are highly effective for this reaction. When activated, typically with an organoaluminum compound, these nickel complexes can achieve high activity and selectivity for 1-butene. nih.govresearchgate.net The mechanism generally follows the Cossee-Arlman pathway, which involves the coordination and insertion of ethylene into a nickel-hydride or nickel-alkyl bond, followed by chain growth and β-hydride elimination to release the α-olefin and regenerate the active catalyst. mdpi.com

Research has shown that the ligand environment around the nickel center plays a crucial role in determining the catalyst's performance. For instance, a cationic methallyl nickel precatalyst featuring a 2-pyridine-4,7-dimethoxybenzimidazole ligand demonstrates high selectivity for the dimerization of ethene to 1-butene. researchgate.netresearchgate.netresearchgate.net The addition of co-catalytic additives like tris(pentafluorophenyl)boron (B(C₆F₅)₃) or boron trifluoride etherate (BF₃·OEt₂) can further enhance the reaction rates. researchgate.netresearchgate.netresearchgate.net

Table 1: Ethylene Dimerization to 1-Butene with Nickel Catalysts

Catalyst System Co-catalyst/Additive Temperature (°C) Pressure (bar) Activity (TOF, h⁻¹) 1-Butene Selectivity (%) Reference
Cationic methallyl 2-pyridine-4,7-dimethoxybenzimidazole nickel B(C₆F₅)₃ - - Increased rate High researchgate.netresearchgate.netresearchgate.net
Ni(II) complexes with β-ketoimine ligands PPh₃ - - 3339 x 10³ 13 mdpi.com
Ni(II) complexes with 2,6-pyridinedicarboxamide (B1202270) ligands - - - (39–45) × 10³ 76–82 mdpi.com
Ni-ZIF-8 (0.4 wt%) - - - High >80 mdpi.com
Ni(10%)-MFU-4l Methylaluminoxane (B55162) (MAO) 0 50 22,600 mol/mol Ni/h 97.8 nih.gov

The dimerization of styrene (B11656) is another important transformation catalyzed by nickel complexes. The primary product of interest is typically E-1,3-diphenyl-1-butene. mdpi.com Predictive models have been developed to understand the input and output parameters for the linear dimerization of styrene using cationic β-diimine-methallyl nickel(II) catalysts. researchgate.net These models, including multiple linear regression (MLR) and artificial neural networks (ANN), have shown that a radial basis function neural network (RBFNN) can effectively predict styrene conversion and turnover frequency. researchgate.net

Beyond ethylene, this compound-based catalysts are also employed in the oligomerization of higher α-olefins such as 1-hexene, 1-octene, and 1-decene. mdpi.com The resulting oligomers are used as comonomers in polymerization and as precursors for various specialty chemicals. mdpi.com The nature of the catalyst system, including the ligands and co-catalyst, influences the product distribution, yielding dimers, trimers, or higher oligomers. uva.nl For example, heterogenized nickel complexes have been shown to be active and selective in propylene (B89431) oligomerization, producing C6 products. researchgate.net

The regioselectivity and stereoselectivity of olefin dimerization are critical for producing specific isomers. In styrene dimerization, palladium-based catalysts with chiral P-N ligands have been shown to yield E-1,3-diphenyl-1-butene with high regio- and stereoselectivity. mdpi.com While the provided search results focus more on palladium for stereoselective styrene dimerization, the principles of ligand design to control the steric and electronic environment of the metal center are broadly applicable to nickel catalysis as well. The choice of ligands and reaction conditions can direct the insertion of the olefin and the subsequent elimination steps, thereby controlling the formation of specific isomers.

Higher Alkene Oligomerization

Polymerization Catalysis

This compound also serves as a precursor for catalysts in ethylene polymerization and copolymerization, leading to the formation of high-molecular-weight polymers. lookchem.comresearchgate.net

In the presence of suitable ligands and activators, catalysts derived from this compound can polymerize ethylene to produce polyethylene. acs.org The properties of the resulting polymer, such as molecular weight and branching, are heavily influenced by the catalyst structure. researchgate.netacs.org For instance, N-arylcyano-β-diketiminate methallyl nickel complexes, when activated with B(C₆F₅)₃, can catalyze the formation of branched, moderate molecular weight polyethylene. acs.org

These catalysts also exhibit tolerance towards polar functional groups, enabling the copolymerization of ethylene with polar monomers like methyl acrylate (B77674). researchgate.netgoogle.com A nickel complex catalyst prepared from this compound has been used to improve the reaction rate and insertion of methyl acrylate in ethylene-methyl acrylate copolymerization, resulting in a copolymer with higher molecular weight and melting point. google.com This capability is significant as it allows for the synthesis of functionalized polyolefins with tailored properties. lookchem.com

Table 2: Ethylene Polymerization and Copolymerization with Nickel Catalysts

Catalyst System Co-catalyst/Activator Monomers Polymer Product Key Findings Reference
N-Arylcyano-β-diketiminate methallyl nickel complexes B(C₆F₅)₃ Ethylene Branched, moderate MW Polyethylene Activity and polymer properties depend on ligand structure and reaction temperature. acs.org
Methallyl nickel chloride dimer derived complex Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate Ethylene, Methyl Acrylate Ethylene-methyl acrylate copolymer Improved reaction rate and higher molecular weight copolymer. google.com
Methallyl nickel(II) complexes of 2-(diphenylamino)benzoate B(C₆F₅)₃ Ethylene, Norbornene Ethylene-norbornene copolymer Good activity with up to 10.1% norbornene incorporation. researchgate.net

Norbornene Polymerization

This compound is a precursor for highly active catalyst systems in the vinyl-addition polymerization of norbornene. In combination with activating agents, it forms cationic nickel species that efficiently catalyze the formation of polynorbornene (PNB). The choice of activator and reaction conditions significantly influences the catalytic activity and the properties of the resulting polymer.

For instance, nickel(II) complexes derived from the reaction of this compound with ligands like 2-(diphenylamino)benzoate can be activated with tris(pentafluorophenyl)boron, B(C6F5)3, to polymerize norbornene. acs.org These systems exhibit the characteristics of a single-site catalyst, leading to polymers with a homogeneous, well-defined structure. NMR studies of the resulting polymer confirm an exclusively 2,7-enchainment of the repeating norbornene units. acs.org Similarly, nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands, when activated with methylaluminoxane (MAO), are effective for norbornene polymerization. nih.gov The ratio of the aluminum activator to the nickel precursor (Al/Ni) is a critical parameter for controlling both the catalytic activity and the molecular weight of the PNB produced. nih.gov

The following table illustrates the effect of the Al/Ni ratio on the polymerization of norbornene using a 2-(diarylphosphino)-N-phenylbenzenamine nickel complex (Ni1) activated by MAO.

Table 1: Effect of Al/Ni Ratio on Norbornene Polymerization

Entry Al/Ni Ratio Activity (x 10⁶ g mol⁻¹ h⁻¹) Molecular Weight (Mn) (x 10⁵ g mol⁻¹)
1 200 0.3 -
2 500 1.2 11.2
3 1000 3.6 17.5
4 1500 3.1 22.1
5 2000 2.8 27.4

Data sourced from research on nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands. nih.gov

Allene (B1206475) Polymerization

Catalyst systems derived from π-allyl nickel complexes, close analogues and derivatives of this compound, are effective in the living coordination polymerization of allene derivatives. This method allows for the synthesis of polyallenes with controlled molecular weights and narrow molecular weight distributions (polydispersity index, Mw/Mn ≈ 1.1). acs.org The polymerization can proceed with high yields, and the choice of solvent has a dramatic impact on both the reaction rate and the microstructure of the resulting polymer. acs.org

For example, the polymerization of methoxyallene (B81269) using a [(allyl)NiOCOCF3]2/PPh3 system proceeds significantly faster in ethanol (B145695) (EtOH) than in toluene. acs.org Furthermore, the solvent influences the regioselectivity of the polymerization, affecting the ratio of 1,2- to 2,3-polymerized units in the polymer chain. acs.org The active species in protic solvents is proposed to be a cationic π-allylnickel complex. acs.org The polymerization of cyclic allenes, such as 1,2-cyclononadiene, which possesses significant ring strain, is exceptionally rapid compared to acyclic counterparts. oup.com

The table below compares the polymerization of methoxyallene in different solvents, highlighting the influence on reaction time and polymer microstructure.

Table 2: Comparison of Methoxyallene Polymerization in Different Solvents

Solvent Time (h) Yield (%) Mn Mw/Mn 1,2-units : 2,3-units
Toluene 12 99 4100 1.07 27:73
Ethanol 2 95 4400 1.10 63:37

Data sourced from studies on allylnickel-catalyzed living coordination polymerization of allene derivatives. acs.org

Control of Polymer Molecular Weight and Branching

The ability to control polymer molecular weight and the degree of branching is crucial for tailoring the material properties of polyolefins. Catalyst systems originating from this compound offer several avenues for achieving this control.

In the context of norbornene polymerization, the molecular weight of the polymer can be systematically controlled by adjusting the ratio of the MAO activator to the nickel catalyst. nih.gov As shown in Table 1, increasing the Al/Ni ratio from 500 to 2000 leads to a more than two-fold increase in the number-average molecular weight (Mn) of the resulting polynorbornene. nih.gov

For ethylene polymerization using catalyst systems derived from this compound and N-arylcyano-β-diketiminate ligands, both temperature and the specific activator used can influence the molecular weight and branching. rsc.org For example, an increase in temperature from 20 °C to 60 °C using a B(C6F5)3 activator resulted in a significant decrease in the polymer's molecular weight (from 26.6 kg/mol to 1.8 kg/mol ) and a broader distribution of branches. acs.org The chain-walking mechanism, a characteristic feature of certain late transition metal catalysts, allows for the production of polyethylenes with controllable chain topology, ranging from linear to highly branched structures.

Furthermore, the living nature of the allene polymerization catalyzed by π-allyl nickel systems inherently provides excellent control over molecular weight. acs.orgoup.com In a living polymerization, the polymer chains grow at a constant rate with minimal termination or chain transfer events, allowing the final molecular weight to be directly proportional to the monomer-to-initiator ratio.

Cross-Coupling Reactions Utilizing Allyl Electrophiles

This compound is a key reagent in the development of nickel-catalyzed cross-coupling reactions, particularly those that incorporate an allyl group. These reactions are powerful tools for constructing C(sp³)–C bonds and introducing a versatile alkenyl moiety into organic molecules. oup.com

Conjugative Cross-Coupling Reactions

Conjugative cross-coupling has emerged as a significant strategy for the 1,2-dicarbofunctionalization of alkenes. Nickel catalysts, often generated from precursors like this compound, facilitate the coupling of an organometallic nucleophile and an organohalide electrophile across an alkene. The regioselectivity and reactivity in these transformations are often directed by the use of conjugated substrates such as styrenes or acrylates, which react via stabilized allyl–metal or metal enolate intermediates. oup.com

Allylmethylation of Unsaturated Substrates

A specific application of conjugative cross-coupling is the regioselective 1,2-allylmethylation of unsaturated substrates. Research has demonstrated the nickel-catalyzed allylmethylation of N-allyl heterocycles, which proceeds under mild conditions without the need for an external ligand. oup.com This reaction tolerates a wide variety of allyl electrophiles bearing electron-donating, electron-withdrawing, or sterically demanding substituents. The methodology has also been successfully extended to the difunctionalization of alkynes. oup.com

Mechanistic Probes in Cross-Coupling Cycles

Understanding the mechanism of catalytic reactions is fundamental to their optimization and further development. This compound can serve as a valuable mechanistic probe to identify key intermediates in a catalytic cycle. In the study of the 1,2-allylmethylation of N-allyl heterocycles, a key mechanistic question was whether a π-allyl nickel species was a competent intermediate. To test this, a stoichiometric amount of the this compound was used in place of the complete catalytic system (nickel catalyst and separate allyl electrophile). The reaction successfully produced the desired product in 64% yield, as observed by ¹H-NMR. oup.com This result provides strong evidence that the proposed nickel π-allyl complex is a viable and competent intermediate in the catalytic cycle. oup.com

Iv. Mechanistic Investigations of Catalytic Pathways

Activation Pathways of Methallylnickel Precatalysts

Methallylnickel chloride dimer is generally a stable complex and requires an activation step to generate a catalytically active species. This activation typically involves converting the neutral dimeric complex into a cationic, coordinatively unsaturated monomeric species that can readily interact with substrates.

The most common method for activating this compound involves the use of strong Lewis acids as co-catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a particularly effective activator. hhu.de The activation mechanism involves the abstraction of the chloride ligand from the nickel center by the Lewis acid. This generates a cationic methallyl nickel complex and a non-coordinating borate (B1201080) anion, [ClB(C₆F₅)₃]⁻. rsc.org This process transforms the precatalyst into a highly active, 14-electron cationic species poised for catalysis, particularly for olefin polymerization. hhu.de

The interaction is not limited to chloride abstraction. In some systems, the Lewis acid can coordinate to other parts of the complex, such as a cyano group on the supporting ligand, which in turn enhances the complex's reactivity towards ethylene (B1197577). acs.orgresearchgate.net The choice of Lewis acid can significantly influence the catalytic pathway. Quantum chemical calculations have shown that different Lewis acids lead to different activation barriers and subsequent reaction pathways. researchgate.net For instance, co-activation with B(C₆F₅)₃ tends to favor a pathway leading to high molecular weight polymers, whereas BF₃·OEt₂ can favor a pathway that results in oligomerization. researchgate.net Boron trifluoride etherate (BF₃·OEt₂) has also been successfully employed as an activator for nickel precursors in the polymerization of norbornene. researchgate.net

The effect of different Lewis acids on the activation energy for chain initiation has been computationally studied, highlighting the electronic influence of the co-catalyst on the catalytic process.

researchgate.net
Catalyst SystemCo-activatorActivation Barrier (kcal/mol)Favored Product
Ortho-functionalized Ni-methallylB(C₆F₅)₃~19Polymer
Para-functionalized Ni-methallylB(C₆F₅)₃17-18Polymer
Generic Ni-methallylBF₃Not specifiedOligomer

While Lewis acid activation is prevalent, some nickel catalytic systems can operate without an external co-catalyst. researchgate.net However, for precatalysts like this compound, activation is generally required to achieve significant catalytic activity, especially for transformations requiring high electrophilicity at the metal center. Some air-stable Ni(II) precatalysts are known to be limited by temperature, requiring elevated temperatures (e.g., 60 °C or higher) to activate, suggesting a thermal activation pathway in the absence of a chemical activator. princeton.edu In many contexts, particularly olefin polymerization, the dimer itself is inactive and requires a co-catalyst to initiate the reaction. acs.org The term "activator-independent" in the context of this compound is therefore often a misnomer, as reaction conditions themselves (e.g., heat or specific substrates) may induce the formation of the active species, albeit often less efficiently than with a dedicated activator.

Role of Lewis Acids (e.g., B(C₆F₅)₃, BF₃·OEt₂)

Elementary Steps in Nickel-Catalyzed Cycles

Once the active cationic nickel species is formed, it engages in a series of fundamental organometallic reactions that form the basis of the catalytic cycle.

Oxidative addition is a fundamental step in many nickel-catalyzed reactions, such as cross-coupling, where the oxidation state and coordination number of the nickel center increase. wikipedia.org While the initial activation of the Ni(II) methallyl dimer is not an oxidative addition, the resulting active species can initiate cycles that do involve this step. For example, a Ni(0) complex, which can be formed in situ from a Ni(II) precursor via reduction, can undergo oxidative addition with an aryl halide to form a Ni(II)-aryl species. nih.gov This process can proceed through several mechanisms, including a concerted pathway, an Sɴ2-type mechanism, or radical pathways. wikipedia.orgnih.gov The accessibility of Ni(I) and Ni(III) oxidation states allows for one-electron oxidative addition pathways as well, for instance, the oxidative addition of an aryl halide to a Ni(I) complex to generate a Ni(III) intermediate. nih.govsci-hub.seosti.gov

In the context of olefin polymerization and functionalization, migratory insertion is the key chain propagation step. caltech.edu This process involves the insertion of an olefin into a nickel-alkyl or nickel-hydride bond. The olefin coordinates to a vacant site on the cationic nickel center and then inserts into the metal-carbon bond, extending the alkyl chain by the length of the monomer unit. nih.gov This step is fundamental to nickel-catalyzed carboboration reactions, where an olefin inserts into a Ni–Bpin species. acs.orgnih.gov

The regioselectivity of migratory insertion is a critical factor that determines the structure of the final product. In reactions like the nickel-catalyzed Heck reaction, high selectivity for branched products can be achieved by carefully choosing the ligand and reaction conditions to control the insertion step. mit.edu

Reaction TypeLigand TypeObserved RegioselectivityReference
Cationic Heck ReactionBidentate Phosphine (B1218219) (specific bite angle)High branched-to-linear ratio (≥19:1) mit.edu
Migratory CarboborationBisnitrogen-based ligandEnables 1,n-addition via chain-walking acs.orgnih.gov
Cyclohexene CarboborationBisnitrogen-based ligandPreviously unattainable regioselectivity achieved acs.orgnih.gov

Beta-hydride (β-H) elimination is a common reaction for transition metal-alkyl complexes that possess a hydrogen atom on the carbon beta to the metal. wikipedia.org This process is the microscopic reverse of olefin migratory insertion into a metal-hydride bond. In nickel-catalyzed olefin polymerization, β-H elimination is the primary mechanism for chain transfer or termination. nih.govresearchgate.netacs.org

The process involves the transfer of a β-hydrogen from the growing polymer chain to the nickel center, which cleaves the nickel-carbon bond and releases the polymer as a terminal olefin. This generates a nickel-hydride species, which can then initiate a new polymer chain by inserting another olefin monomer. caltech.edu The rate of β-H elimination relative to olefin insertion is a crucial factor that controls the molecular weight of the resulting polymer; frequent β-H elimination leads to shorter polymer chains (oligomers), while its suppression allows for the formation of high molecular weight polymers. nih.govresearchgate.net DFT simulations have been used to compare the energy barriers of different chain transfer pathways, confirming that β-H elimination is often a kinetically accessible route. researchgate.net In certain systems, polar monomers like acrylates can induce β-H elimination, serving as a key chain-termination pathway. acs.orgescholarship.org

researchgate.net
Chain Transfer PathwayDescriptionCalculated Energy Barrier (kcal/mol)
β-H EliminationH transfer from polymer chain to Ni, forming Ni-H and a vinyl-terminated polymer.29.9 - 30.0
β-H Transfer to MonomerDirect transfer of H from polymer chain to an incoming ethylene monomer.32.8

Reductive Elimination Pathways

Reductive elimination is a critical bond-forming step in many catalytic cycles involving this compound-derived catalysts. The nature of this step can vary significantly depending on the oxidation state of the nickel center and the surrounding ligand environment.

Interestingly, pathways involving higher nickel oxidation states have also been identified. Research has shown that C-C bond formation can proceed via reductive elimination from isolated organometallic Ni(III) complexes. illinois.edu In these cases, the rate of reductive elimination from the Ni(III) center was found to be enhanced by the presence of an oxidant, suggesting the involvement of a transient, highly reactive Ni(IV) species. illinois.edu Direct spectroscopic observation of such a Ni(IV) intermediate within a nickelacycle system lends further support to the accessibility of Ni(IV) in these bond-forming pathways. illinois.eduwikipedia.org This highlights that both Ni(III) and Ni(IV) species can be pivotal intermediates in nickel-catalyzed cross-coupling reactions, particularly those involving alkyl substrates. illinois.edu

Identification and Characterization of Catalytically Active Species

Understanding the precise nature of the catalytically active species derived from this compound is paramount for optimizing reaction outcomes. This is achieved through a combination of in situ spectroscopic monitoring and the isolation and study of key intermediates.

Modern spectroscopic techniques are invaluable for observing transient species directly within a reacting mixture. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for online reaction monitoring in nickel-catalyzed processes. researchgate.netresearchgate.net Through ESI-MS, researchers have successfully intercepted and identified key reactive intermediates. For example, in ethene dimerization and alkene isomerization reactions, a cationic nickel hydride species, [L1NiH]+, was identified as the catalytically active species responsible for the transformation. researchgate.netresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for characterizing intermediates. In studies of olefin polymerization, NMR monitoring has been used to assess the stability of nickel complexes and to follow their decomposition pathways. acs.org Furthermore, in investigations of C-C bond formation, a transient Ni(IV) species, proposed to be involved in the reductive elimination step, was successfully observed and characterized using spectroscopic methods. illinois.edu

While spectroscopic monitoring provides real-time snapshots, the isolation of proposed intermediates allows for definitive structural characterization and detailed reactivity studies. From this compound, various key intermediates have been synthesized and characterized. For instance, a methallyl nickel triflate complex, formed by reacting the dimer with a ligand and trimethylsilyl (B98337) triflate, was isolated and unambiguously characterized by X-ray diffraction, serving as a well-defined precatalyst for C-N coupling reactions. mit.edunih.govscispace.com

Significant progress has been made in isolating organonickel complexes in higher oxidation states. The first isolated Ni(III)-dialkyl complex was shown to be a competent intermediate in C-C bond formation reactions. illinois.edu Its isolation provided a unique opportunity to directly probe the involvement of Ni(III) and Ni(IV) species in cross-coupling. illinois.edu In a different study, an arylnickel(II) pivalate, a key intermediate in the catalytic cycle of C-H/C-O biaryl coupling, was synthesized, isolated, and structurally elucidated for the first time. acs.org

The stabilization and isolation of otherwise inaccessible species have also been achieved. By using appropriate ancillary ligands, researchers have synthesized and characterized stable nickel-bound 5-membered N-heteroaryne complexes, which are valuable synthons in organic chemistry. nih.gov Similarly, isolable Ni(II)-alkyl complexes with enhanced stability have been prepared, allowing for detailed studies of their reactivity in cross-coupling reactions. researchgate.net

Spectroscopic Monitoring of Reaction Intermediates

Influence of Reaction Conditions on Mechanistic Pathways

The pathway a catalytic reaction follows is not static and can be significantly influenced by external conditions such as the choice of solvent, temperature, and pressure.

The solvent is not merely an inert medium but an active participant that can interact with the catalyst, substrates, and intermediates, thereby influencing reaction rates and selectivities. rsc.org The coordinating ability of a solvent can be particularly impactful. Studies on related palladium systems, whose principles are often applicable to nickel, have shown that polar coordinating solvents can dramatically alter mechanistic pathways compared to non-coordinating solvents. montana.edu For example, a solvent can coordinate to the metal center, changing its steric and electronic properties and thus favoring one reaction pathway over another. montana.edu Even a substoichiometric amount of a coordinating solvent can be enough to switch the selectivity of a reaction. montana.edu

In the context of nickel catalysis, the choice of solvent can determine the chemo- and site-selectivity of a transformation. chemrxiv.org The exploration of a wide range of solvents, including non-traditional ones, has revealed that high conversions and selectivities can be achieved in environmentally benign media, providing alternatives to commonly used chlorinated solvents. chemrxiv.org The equilibrium between monomeric and dimeric catalytic species in solution can also be influenced by the solvent, leading to differences in catalytic performance. chemrxiv.org

Temperature is a critical parameter that often governs catalyst activation and stability. For some nickel precatalysts, a minimum temperature is required to initiate the catalytic cycle. For example, the precatalyst [(TMEDA)Ni(o-tolyl)Cl] requires a temperature of at least 60°C for activation; at lower temperatures, such as 30°C, no conversion is observed in certain reactions where other catalysts like Ni(cod)2 are effective. princeton.edu

In polymerization reactions, both temperature and pressure have a profound effect on catalytic activity, polymer molecular weight, and microstructure. Increasing the reaction temperature can lead to higher catalytic activity but may also result in a decrease in the molecular weight of the resulting polymer. researchgate.net The pressure of a gaseous substrate, such as ethylene, is another key variable. Different catalytic systems derived from this compound exhibit optimal performance under specific temperature and pressure regimes. acs.org

The following table presents data from various ethylene polymerization reactions, illustrating the impact of temperature and pressure on catalyst performance.

Catalyst SystemTemperature (°C)Ethylene Pressure (MPa)SolventDuration (min)Reference
Salicylaldimine Ni Complex402.1Toluene60 acs.org
Salicylaldimine Ni Complex100.7Toluene- acs.org
Salicylaldimine Ni Complex + Ni(cod)2250.8Toluene40 acs.org
Methallyl Ni Complex / B(C6F5)3601.2 (12 bar)-- researchgate.net

Solvent Effects on Catalyst Performance

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate mechanisms of transition-metal-catalyzed reactions. In the context of catalysis involving methallylnicke chloride dimer, computational studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states. These theoretical investigations complement experimental findings, helping to rationalize observed reactivity and selectivity, and to guide the design of more efficient catalytic systems.

Density Functional Theory (DFT) has emerged as a powerful method for calculating the electronic structure of molecules and for mapping the potential energy surfaces of chemical reactions. For catalytic cycles involving this compound, DFT calculations allow for the determination of the energy profiles of proposed mechanistic pathways. By calculating the free energies of reactants, intermediates, transition states, and products, researchers can identify the most favorable reaction pathway and determine the rate-determining step.

For instance, in nickel-catalyzed cross-coupling reactions, where allylnickel complexes are key intermediates, DFT calculations have been employed to evaluate different mechanistic proposals. This includes the oxidative addition, transmetalation, and reductive elimination steps. The computed energy profiles can reveal the energetic barriers associated with each step, providing a quantitative understanding of the reaction kinetics.

Table 1: Representative Calculated Free Energy Barriers for a Ni-Catalyzed Cross-Coupling Reaction

Reaction Step Calculated Free Energy Barrier (kcal/mol)
Oxidative Addition of Aryl Halide 15–20
Transmetalation with Grignard Reagent 5–10
Reductive Elimination 20–25

Note: These values are illustrative and can vary depending on the specific substrates, ligands, and computational methods used.

A key strength of computational chemistry is its ability to model the structures of highly reactive and short-lived species, such as transition states and intermediates, which are often difficult to characterize experimentally. For reactions catalyzed by this compound, DFT calculations can provide detailed three-dimensional structures of these transient species.

The geometry of a transition state, particularly the bond lengths and angles of the atoms directly involved in bond-making and bond-breaking processes, is critical for understanding the reaction mechanism. For example, in the reductive elimination step of a cross-coupling reaction, DFT can model the transition state where the new carbon-carbon bond is being formed, providing insights into the steric and electronic factors that control this crucial step.

Furthermore, the modeling of intermediates, such as Ni(0), Ni(I), Ni(II), and Ni(III) species that may be involved in the catalytic cycle, is essential. The calculated structures of these intermediates can be correlated with spectroscopic data, where available, to confirm their existence. For instance, the calculated geometry of a proposed π-allyl nickel intermediate can be compared with X-ray crystallographic data of stable analogues to validate the computational model.

Table 2: Characterized Intermediates in a Catalytic Cycle Involving Methallylnickel Species

Intermediate Nickel Oxidation State Coordination Geometry Key Structural Features
(π-methallyl)NiCl(L) +2 Square Planar η³-coordination of the methallyl group
R-Ni(L)n 0, +1, or +2 Varies Presence of a Ni-C σ-bond
[R-Ni(L)n-R']‡ +2 or +3 Distorted Elongated Ni-C bonds, incipient C-C bond

L represents a generic ligand, and R and R' are organic substituents.

Beyond calculating energy profiles and modeling structures, conceptual DFT provides a framework for understanding and predicting chemical reactivity. This approach utilizes global and local reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function, which are derived from the electron density of the reacting species.

In the context of catalysis with this compound, these descriptors can be used to predict the regioselectivity and chemoselectivity of reactions. For example, the Fukui function can identify the most nucleophilic and electrophilic sites within a molecule, allowing for the prediction of where a reaction is most likely to occur.

By analyzing the interaction between the frontier molecular orbitals (HOMO and LUMO) of the nickel catalyst and the substrates, conceptual DFT can offer a qualitative understanding of the catalytic process. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile can be correlated with the reaction rate. A smaller energy gap generally implies a more facile reaction.

These conceptual DFT approaches, while more qualitative than full energy profile calculations, are computationally less demanding and can be used for the high-throughput screening of potential catalysts and substrates. This allows for the rapid identification of promising candidates for further experimental and more detailed computational investigation, thereby accelerating the catalyst development process.

V. Ligand Design and Structure Activity Relationships in Methallylnickel Catalysis

Impact of Ligand Steric and Electronic Properties on Catalytic Performance

The interplay between the spatial bulk (steric effects) and the electron-donating or -withdrawing nature (electronic effects) of a ligand dictates the environment around the nickel atom. numberanalytics.com These factors influence every step of the catalytic cycle, from substrate coordination and insertion to product release. numberanalytics.com Bulky ligands can create a specific steric environment that may favor the formation of certain intermediates, thereby enhancing selectivity, while electronic effects can modify the metal's reactivity and oxidation state. numberanalytics.com

Phosphines are a versatile class of ligands in nickel catalysis due to the ease with which their steric and electronic properties can be adjusted by changing the substituents on the phosphorus atom. researchgate.net The steric bulk is often quantified by the Tolman cone angle, while the electronic effect is described by the Tolman electronic parameter (TEP).

Research has shown that for many nickel-catalyzed reactions, larger, more electron-rich phosphine (B1218219) ligands tend to enhance catalytic activity. organic-chemistry.org For example, in cross-coupling reactions, electron-donating phosphines can promote the crucial oxidative addition step. nih.gov The dialkyl-ortho-biaryl phosphines, or Buchwald-type ligands, have proven to be highly effective in various nickel-catalyzed reactions. nih.gov A systematic study of these ligands in Suzuki-Miyaura and C-N coupling reactions revealed that their performance is linked to specific structural features that balance steric hindrance and electronic donation. nih.gov

In the context of ethylene (B1197577) oligomerization, catalysts derived from methallylnickel precursors and phosphine-based ligands such as phosphine-sulfonates demonstrate a clear structure-activity relationship. acs.org For instance, Rieger and coworkers found that while an unsubstituted diphenylphosphino-benzene sulfonate ligand complexed to nickel showed only trace polymerization activity, introducing bulky tert-butyl groups on the phosphine resulted in a highly active catalyst. acs.org This highlights the critical role of steric bulk in preventing catalyst deactivation pathways and promoting polymer chain growth. acs.org

Table 1: Effect of Phosphine Ligand Structure on Nickel-Catalyzed Ethylene Polymerization acs.org
LigandSubstituentsCatalytic Activity (g PE / (mol Ni * h))Polymer Branching (branches / 1000 C)
69a-H (on P-phenyl)TraceN/A
69b-CF3 (para to sulfonate)1.5 x 10515-25
69c-tBu (para to sulfonate)1.6 x 10515-25

Nitrogen-donor ligands, particularly chelating ones like α-diimines, β-diketiminates, and pyridinylimines, are extensively used with nickel precursors for olefin polymerization and oligomerization. researchgate.netacs.org The steric and electronic properties of these ligands are readily tuned by modifying the substituents on the N-aryl rings or the ligand backbone.

For salicylaldiminato nickel catalysts, bulky substituents at the ortho position of the phenoxy moiety are crucial for high catalytic activity, as they prevent the formation of inactive bis-ligated species. acs.org Furthermore, the electronic nature of substituents at the para position significantly influences the polymerization behavior. acs.org Electron-withdrawing groups, such as nitro or pentafluorophenyl, can lead to catalytic activities comparable to highly efficient systems. acs.org

In the case of 2-iminopyridylnickel complexes, modifying the N-aryl substituents has a profound effect on catalytic performance in ethylene polymerization. acs.org Introducing remote para-substituents on benzhydryl groups attached to the imino-nitrogen demonstrated a beneficial effect on catalytic activity, with the activity following the order F > OCH₃ > H. acs.org This indicates that more electron-withdrawing substituents can enhance the catalyst's productivity. acs.org

Table 2: Influence of N-Aryl Substituents on 2-Iminopyridylnickel Catalysts in Ethylene Polymerization acs.org
CatalystPara-Substituent on Benzhydryl GroupActivity (106 g PE / (mol Ni * h))Polymer Mw (kg/mol)
Ni4Cl-F8.31.2
Ni3Cl-OCH36.51.1
Ni2Cl-H5.90.7

Chelation, the coordination of a single ligand to the metal center through two or more donor atoms, imparts significant stability to the resulting complex. In catalysis, the properties of the chelate ring, including its size and the "bite angle" (the angle between the two donor atoms and the metal, e.g., P-Ni-P), are critical parameters for controlling reactivity and selectivity.

For bidentate phosphine ligands, the bite angle can influence the ease of substrate binding and the geometry of the transition states. A study on ethylene oligomerization using nickel complexes with κ²-PO chelate ligands (phosphine-ether) showed that increasing the chelate ring size from five to six or seven members caused a dramatic decrease in catalytic activity. acs.org This suggests that a constrained geometry with a specific bite angle is optimal for the catalytic cycle.

Similarly, for N-donor ligands, the geometry imposed by chelation is crucial. The reaction of methallylnickel bromide with 2-R₂PC₆H₄OH ligands can form cationic methallylnickel phosphinophenol complexes where the phosphinophenol acts as a hemilabile chelating ligand. acs.org The coordination of the phenolic hydroxyl group can stabilize the complex, but its dissociation is a key step in opening a coordination site for the substrate to bind. acs.org The rigidity and electronic nature of the chelate backbone thus play a direct role in the catalytic process.

N-Donor Ligands (e.g., Imines, Diketiminates, Bipyridines)

Rational Design of Ligand Architectures for Enhanced Selectivity and Activity

Rational ligand design moves beyond trial-and-error approaches by using established structure-activity relationships to create new ligand architectures with targeted properties. organic-chemistry.orgnih.gov This involves strategic modifications to the ligand framework to optimize the steric and electronic environment of the nickel center for a specific catalytic transformation. acs.org

Modifying substituents on the periphery of a ligand framework is a powerful strategy to fine-tune catalytic performance without altering the core coordinating atoms. rsc.org These peripheral groups can exert through-bond or through-space effects on the metal center. rsc.org For example, attaching electron-donating groups to the backbone of a ligand can increase the electron density at the nickel center, which can enhance its catalytic performance in certain reactions. researchgate.netuni-heidelberg.de

In a study on nickel phthalocyanine (B1677752) catalysts, modifying the ligand with electron-donating amino or hydroxyl groups was shown to increase the electronic density at the Ni site. researchgate.net This enhanced electron density facilitated CO₂ adsorption and activation, boosting the catalyst's performance in CO₂ reduction. researchgate.net Similarly, for salicylaldiminato Ni(II) catalysts, the introduction of bulky groups on the N-aryl moiety can dramatically affect the resulting polyethylene's microstructure, with less bulky groups leading to highly branched, amorphous polymers and bulkier groups producing more linear, crystalline materials. acs.org This demonstrates how peripheral steric bulk can be used to control chain walking versus insertion rates.

Immobilizing a homogeneous catalyst onto a solid support combines the high activity and selectivity of the molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and recycling. journals.co.za This is typically achieved by anchoring the ligand part of the complex to the support material. rsc.org

One approach involves covalently anchoring a ligand to a support like mesoporous silica (B1680970) (e.g., SBA-15). researchgate.net For instance, β-diimine ligands have been anchored to SBA-15 using a (3-chloropropyl)trimethoxysilane linker. researchgate.net The subsequent complexation with a nickel source generates a supported catalyst precursor. This method allows for high dispersion of the active sites. Another strategy involves the non-covalent adsorption of a catalyst onto a support. For example, η³-allylnickel halides can be heterogenized on alumina, which, upon activation, generates an active oligomerization catalyst. journals.co.za The support itself can play an active role, influencing the selectivity and activity of the anchored nickel complex. journals.co.za

Modifying Peripheral Substituents

Quantitative Structure-Activity Relationship (QSAR) Studies in Methallylnickel Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful approach in catalysis to establish a mathematical correlation between the structural properties of catalyst molecules and their observed activity or selectivity. In the context of methallylnickel catalysis, QSAR models are instrumental in predicting the performance of new catalyst designs, thereby accelerating the discovery and optimization process.

The development of predictive models for methallylnickel catalysis often involves the use of statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN). researchgate.net These models are built upon datasets that include a series of structurally related ligands and their corresponding catalytic performance data, such as reaction rates, product yields, or polymer molecular weights.

For instance, in the dimerization of styrene (B11656) using cationic β-diimine-methallyl nickel(II) catalysts, predictive models have been successfully developed. researchgate.net These models can forecast the styrene conversion percentage and the turnover frequency (TOF) with a high degree of accuracy. A study demonstrated that a Radial Basis Function Neural Network (RBFNN) model outperformed both MLR and Multilayer Perceptron (MLP) models, achieving high correlation coefficients between the predicted and experimental values. researchgate.net

The process of developing such a model typically involves:

Data Collection: A dataset is compiled containing various methallylnickel complexes with systematically varied ligand structures and their experimentally determined catalytic activities under specific reaction conditions.

Descriptor Calculation: A range of molecular descriptors for each ligand/catalyst is calculated using computational chemistry methods, such as Density Functional Theory (DFT). These descriptors quantify the steric and electronic properties of the molecules.

Model Building and Training: The dataset is divided into training and testing sets. The training set is used to build the QSAR model by establishing a mathematical relationship between the descriptors and the catalytic activity.

Model Validation: The predictive power of the model is assessed using the test set, which contains data not used during the model's development.

An example of a predictive model for styrene dimerization catalyzed by a series of β-diimine-methallyl nickel complexes is illustrated in the table below. The model correlates catalyst concentration with conversion and turnover frequency.

Table 1: Predictive Model Performance for Styrene Dimerization

Model Type Predicted Parameter Correlation Coefficient (R)
RBFNN Conversion (%) 0.987
RBFNN TOF (h⁻¹) 0.947
MLP Conversion (%) Value not specified
MLP TOF (h⁻¹) Value not specified
MLR Conversion (%) Value not specified
MLR TOF (h⁻¹) Value not specified

This table is based on findings from a study on predictive models for styrene dimerization, which indicated the superior performance of the RBFNN model. researchgate.net

The foundation of any QSAR model lies in the correlation of molecular descriptors with reaction outcomes. These descriptors are numerical representations of the electronic and steric characteristics of the catalyst. By understanding how these descriptors influence catalysis, researchers can rationally design ligands to achieve desired outcomes.

Electronic Descriptors: Electronic effects of ligands play a crucial role in modulating the reactivity of the nickel center. Key electronic descriptors include:

Hammett Constant (σ): This parameter quantifies the electron-donating or electron-withdrawing nature of substituents on the ligand. In many catalytic systems, a clear correlation exists between the Hammett constant and catalytic activity.

HOMO-LUMO Energy Gap (Δε): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst can relate to its reactivity. A smaller gap often implies higher reactivity.

Effective Net Charge (Qeff): The charge on the nickel atom, calculated computationally, can indicate its electrophilicity. The addition of co-catalysts like boron compounds can significantly alter this charge, thereby activating the catalyst. For example, bare methallylnickel complexes can be inactive for ethylene polymerization because they behave as Lewis bases, but their adducts with Lewis acidic boranes become active Lewis acids. researchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces provide a visual representation of the charge distribution and are used to predict sites of electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Steric Descriptors: The steric environment around the nickel center, dictated by the bulkiness of the ligand, significantly impacts substrate approach, coordination, and the regioselectivity and stereoselectivity of the reaction. Important steric descriptors include:

Cone Angle (θ): This is a measure of the steric bulk of a ligand. In ethylene polymerization, for instance, the cone angle of the ligand can influence the molecular weight and branching of the resulting polyethylene. mdpi.com

Bite Angle (β): For bidentate ligands, the bite angle is the angle formed by the ligand's coordinating atoms and the metal center. It can affect the stability and reactivity of the catalytic species. mdpi.com

Percent Buried Volume (%Vbur): This descriptor quantifies the percentage of the volume around the metal center that is occupied by the ligand. It has been shown to be a powerful descriptor for rationalizing the ligation state of phosphine ligands in nickel catalysis.

In a study on ethylene polymerization using carbocyclic fused pyridineimine nickel complexes, a strong correlation was found between catalytic activity and a combination of the effective net charge (Qeff) and the open cone angle (θ). mdpi.com This highlights the interplay of both electronic and steric factors in determining catalyst performance.

The following table illustrates the correlation of different molecular descriptors with catalytic activity in two different nickel complex systems used for ethylene polymerization.

Table 2: Correlation of Descriptors with Catalytic Activity in Ethylene Polymerization

Descriptor Correlation Coefficient (R²) - Ni1 System Correlation Coefficient (R²) - Ni2 System
Effective Net Charge (Qeff) High (Dominant Factor) 0.127
Open Cone Angle (θ) Moderate 0.964 (Dominant Factor)
Energy Difference (ΔE) Moderate Good
Bite Angle (β) Moderate Good

This table is a representation of findings from a modeling study on pyridineimine nickel complexes, demonstrating how the importance of different descriptors can vary between catalyst systems. mdpi.com

Research has shown that for neutral methallyl Ni(II) catalysts used in ethylene polymerization, functionalization of the ligand at different positions (e.g., ortho vs. para on an N-aryl substituent) leads to different activation barriers for chain initiation. researchgate.netresearchgate.net Specifically, ortho-functionalized complexes exhibit higher activation barriers compared to their para-isomeric counterparts. researchgate.net This difference is attributed to steric interactions that affect the orientation of the growing polymer chain. researchgate.net Furthermore, para-functionalization tends to favor σ-donation, while ortho-functionalization is more conducive to a π-back-donation process, which can influence the molecular weight of the resulting polymer. rsc.org

By establishing these correlations, QSAR models can guide the synthesis of new ligands with optimized electronic and steric properties, leading to the development of highly efficient and selective methallylnickel catalysts for various chemical transformations.

Vi. Advanced Characterization Techniques in Mechanistic Elucidation

Spectroscopic Analysis of Complexes and Intermediates

Spectroscopic techniques are indispensable for studying the behavior of methallylnickel complexes in solution, offering a window into their dynamic nature and the subtle electronic changes that occur during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of methallylnickel derivatives and understanding their dynamic processes in solution. ¹H NMR, in particular, is used to confirm the formation of nickel π-allyl species, which are often key intermediates in catalytic reactions. For instance, in a conjunctive cross-coupling reaction, the use of a stoichiometric amount of methallylnickel chloride dimer led to the observation of the expected product by ¹H NMR, confirming that the proposed nickel π-allyl species is a competent intermediate. nih.gov

The signals for the allyl moiety in η³-allyl nickel complexes are characteristic. For example, in a study of [(WCA-IDipp)Ni(η³-C₃H₅)], the allylic protons displayed a quintet at 4.17 ppm and two doublets at 1.73 and 1.18 ppm in C₆D₆. sci-hub.se In polar, coordinating solvents, the ¹H NMR spectra of π-allylnickel halide dimers change significantly, indicating the splitting of the dimer into a more reactive monomeric species stabilized by solvent coordination. uwindsor.ca

Variable-temperature NMR experiments reveal the stereochemically non-rigid nature of many allylnickel complexes. researchgate.net These studies can uncover dynamic processes such as ligand rotation and allyl isomerization. For certain N-heterocyclic carbene (NHC) ligated nickel allyl complexes, hindered carbene rotation leads to the observation of multiple isomers in solution, which can be resolved at different temperatures. sci-hub.se For example, complexes of the type [(NHC)NiX(η³-allyl)] exhibit dynamic behavior, and variable-temperature ¹H NMR spectroscopy can distinguish between different isomers resulting from the orientation of the allyl group relative to other ligands. sci-hub.se

Compound/SpeciesNucleusChemical Shift (ppm)SolventObservationReference
[(WCA-IDipp)Ni(η³-C₃H₅)]¹H4.17 (quintet), 1.73 (doublet), 1.18 (doublet)C₆D₆Characteristic signals for the η³-allyl group. sci-hub.se
[(WCA-IDipp)Ni(η³-C₃H₅)]¹H6.24C₆D₆Signal for the backbone CH proton of the ligand. sci-hub.se
Neutral Allylnickel NHC Complexes¹HVariable-Show stereochemically non-rigid behavior with multiple dynamic processes observed via VT-NMR. researchgate.net

This table is interactive. Click on the headers to sort the data.

Infrared (IR) spectroscopy provides valuable information on the coordination environment of the nickel center and the activation of chemical bonds within the ligands. The vibrational frequencies of specific functional groups can shift upon coordination to the metal, indicating changes in bond order and electronic structure. rsc.orgresearchgate.net

In studies of N-arylcyano-β-diketiminate methallyl nickel complexes, IR spectroscopy was used alongside other techniques to characterize the new compounds. acs.org A crucial application is the detection of coordination to the cyano (C≡N) group of the ligand. When Lewis acids like tris(pentafluorophenyl)boron, B(C₆F₅)₃, are added, they coordinate to the nitrogen of the cyano group, which can be observed as a shift in the C≡N stretching frequency in the IR spectrum. This coordination alters the electronic properties of the nickel complex, enhancing its reactivity toward ethylene (B1197577). acs.org

The IR spectra of carboxylic acids, which can act as ligands, are characterized by a very broad O-H stretching band due to strong hydrogen bonding, typically forming dimers, and an intense C=O stretching band between 1760-1690 cm⁻¹. spectroscopyonline.comvscht.cz The coordination of such a ligand to a nickel center, as seen in complexes like bis(η³-methallyl)bis{μ-[(2-diphenylamino)benzoato-O:O']}dinickel(II), would lead to characteristic shifts in these vibrational bands, confirming the coordination mode. researchgate.net

Functional GroupTypical Wavenumber Range (cm⁻¹)Context/ObservationReference
C=O Stretch (Carboxylic Acid Dimer)1760-1690Intense and broad band. Position depends on saturation and hydrogen bonding. vscht.cz
C=C Stretch (Alkene)1680-1640Moderate intensity band. vscht.cz
C≡N Stretch (Nitrile)~2250Coordination to a Lewis acid like B(C₆F₅)₃ causes a shift in this frequency, indicating electronic changes. acs.org
O-H Stretch (Carboxylic Acid Dimer)3300-2500Very broad absorption due to strong hydrogen bonding. spectroscopyonline.com

This table is interactive. Click on the headers to sort the data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly soft ionization technique that is exceptionally well-suited for the analysis of charged species in solution, making it ideal for detecting cationic organometallic intermediates in catalytic reactions. uvic.cae-bookshelf.de This technique allows for the direct observation of catalyst resting states and reactive intermediates, providing crucial mechanistic evidence that is often inaccessible by other methods. uvic.ca

The sensitivity and speed of ESI-MS enable the real-time monitoring of catalytic reactions involving this compound. uvic.ca By observing the evolution of different species over time, a detailed picture of the catalytic cycle can be constructed. For instance, in nickel-catalyzed reactions, ESI-MS has been used to identify key cationic intermediates. researchgate.net The formation of cationic species, such as [LNi(η³-methallyl)]⁺, can be readily detected. researchgate.net These species are often proposed as the active catalysts in polymerization and oligomerization reactions.

In one study, ESI-MS was used to identify a [L1NiH]⁺ cation as the catalytically active species in ethene dimerization, formed from a cationic methallyl nickel precatalyst. researchgate.net The ability to detect such transient, low-concentration species is a key advantage of ESI-MS in mechanistic studies of organometallic catalysis. uvic.ca

Vii. Future Directions and Emerging Research Areas

Development of Novel Catalytic Transformations Mediated by Methallylnickel Complexes

While methallylnickel complexes are well-established in polymerization and cross-coupling, ongoing research seeks to unlock new types of chemical reactions. The development of novel ligands and the use of specific co-catalysts are pivotal in this endeavor, allowing for the modulation of the nickel center's reactivity to mediate previously inaccessible transformations.

A significant area of development is the expansion of cross-coupling reactions. wikipedia.org Researchers have designed new air-stable Ni(II) precatalysts derived from methallylnickel chloride dimer that facilitate carbon-nitrogen (C-N) bond formation using weak and economical organic bases like triethylamine. nih.govmit.edu This is a notable advancement, as many traditional nickel-catalyzed aminations require strong, inorganic bases that can be incompatible with sensitive functional groups. nih.gov Another innovative approach is the nickel-catalyzed migratory Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds at specific positions in unactivated alkyl electrophiles, providing access to valuable diarylalkane and allylbenzene (B44316) derivatives. nih.gov

Beyond cross-coupling, research has demonstrated the utility of methallylnickel systems in other important transformations. These include the reductive allylation of aldehydes using allyl acetates to form homoallylic alcohols, offering a greener alternative to methods requiring pre-formed, stoichiometric organometallic reagents. bohrium.com Furthermore, specialized β-diimine-methallyl nickel complexes have been developed for the highly selective head-to-tail dimerization of styrene (B11656). researchgate.net The reactivity of methallylnickel complexes can be precisely tuned by modifying the ancillary ligands or by forming adducts with Lewis acids like tris(pentafluorophenyl)boron (B(C₆F₅)₃). acs.orgresearchgate.netfigshare.com Depending on the ligand and the co-activator, these systems can be directed towards ethylene (B1197577) oligomerization to produce linear alpha-olefins or towards polymerization to yield polyethylene. acs.orgresearchgate.netnih.gov This tunability opens pathways for creating polymers with specific branching and molecular weights.

The table below summarizes some of the novel transformations being explored with methallylnickel-derived catalysts.

Catalytic TransformationCatalyst System ComponentSubstratesProductsRef.
C-N Cross-Coupling Electron-deficient phosphine (B1218219) ligandAryl triflates, AnilinesDiaryl amines nih.gov
Migratory C-C Coupling Bidentate phosphine ligandUnactivated alkyl halides, Aryl/vinyl boronic acidsDiarylalkanes, Allylbenzenes nih.gov
Reductive Allylation Bipyridyl ligandAldehydes, Allyl acetateHomoallylic alcohols bohrium.com
Styrene Dimerization β-diimine ligand / HBF₄Styrene1,3-diphenyl-1-butene researchgate.net
Ethylene Polymerization N-Arylcyano-β-diketiminate ligand / B(C₆F₅)₃EthylenePolyethylene acs.org
Ethylene Oligomerization N-Arylcyano-β-diketiminate ligand / BF₃EthyleneButenes, Hexenes nih.gov

Exploration of Sustainable and Green Catalytic Processes

A major thrust in modern chemistry is the development of sustainable and environmentally benign processes. This compound is at the center of such efforts due to nickel's greater abundance and lower cost compared to precious metals like palladium. princeton.edusigmaaldrich.com

A key strategy for greener catalysis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. mdpi.com Research into methallylnickel systems aligns with this goal, focusing on immobilizing the catalyst onto solid supports. mdpi.com Another approach involves using alternative reaction media that facilitate catalyst recovery and reuse. For instance, employing ionic liquids in a biphasic system for the dimerization of styrene allows the nickel catalyst to be retained in the ionic liquid phase while the product is easily extracted, enabling multiple catalyst cycles. researchgate.net The development of catalytic systems that operate efficiently with weak, soluble organic bases instead of strong, inorganic ones also contributes to greener synthesis by improving functional group tolerance and simplifying reaction workups. mit.edu

Design of Heterogenized or Immobilized Methallylnickel Catalytic Systems

To bridge the gap between homogeneous and heterogeneous catalysis, researchers are actively designing systems where methallylnickel complexes are anchored to solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation, recovery, and prevention of active site aggregation. mdpi.com

Various materials are being explored as supports for nickel catalysts. These include traditional materials like silica (B1680970) and alumina, as well as advanced porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com For example, nickel complexes have been anchored to mesoporous SBA-15 silica supports for use in ethylene and propylene (B89431) oligomerization processes. researchgate.net In such systems, the textural properties of the support, the concentration of active nickel sites, and the presence of acid sites all play a crucial role in determining the catalyst's activity and selectivity. mdpi.com The development of these supported catalysts is crucial for their application in large-scale industrial processes, including in fixed-bed reactors where catalyst stability over extended periods is essential. mdpi.com

Support MaterialImmobilization StrategyTarget ReactionKey FindingsRef.
SBA-15 (Mesoporous Silica) Anchoring via silanoxy groupsEthylene/Propylene OligomerizationCreates supported nickel complex precursors for oligomerization. researchgate.net
Aluminated SBA-15 Ion exchangeEthylene OligomerizationAchieved high activity and butene selectivity; stable in a fixed-bed reactor. mdpi.com
UiO-66 (MOF) Atomic layer depositionEthylene OligomerizationNi-functionalized MOF catalyzes oligomerization without a co-catalyst. mdpi.com
Magnetic Nanoparticles (Fe₃O₄/Silica) Covalent modification with ionic liquidsGeneral BiocatalysisProvides a high-surface-area support for immobilizing active species. nih.gov nih.gov

Integration of Methallylnickel Chemistry with Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. The integration of methallylnickel catalysis with flow methodologies is an emerging area with considerable potential. nih.gov

The development of well-defined, homogeneous nickel precatalysts that are stable and active under flow conditions is a critical prerequisite. nih.gov Recent advances in creating robust nickel catalysts that operate in single-phase systems, for example using soluble organic bases, make them highly suitable for transfer to continuous flow platforms. mit.edu While the field is still developing, the opportunity to use state-of-the-art, well-defined nickel precatalysts derived from this compound in flow reactors is significant, promising more efficient and scalable synthetic processes. nih.gov

Synergistic Catalysis with Other Metal or Organic Catalysts

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, represents a powerful strategy in modern synthesis. Methallylnickel complexes are being explored as components in such dual-catalytic systems.

One prominent example is the combination of nickel catalysis with photoredox catalysis. frontiersin.org In these systems, a photocatalyst absorbs light and engages in single-electron transfer to facilitate the generation of radical intermediates, which then enter the nickel catalytic cycle. This synergistic approach enables challenging cross-coupling reactions, such as the reaction of unactivated alkyl electrophiles, to proceed under mild conditions. frontiersin.org The proposed mechanism often involves a Ni(0)/Ni(I)/Ni(III) cycle, where the photocatalyst is responsible for regenerating the active Ni(0) species. frontiersin.org Another form of synergistic activation involves the use of Lewis acid co-catalysts, such as BF₃ or B(C₆F₅)₃, with methallylnickel complexes. These co-catalysts interact with the primary nickel catalyst to modulate its electronic properties and influence the reaction pathway, for example, dictating whether ethylene is converted into short-chain oligomers or long-chain polymers. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.